molecular formula C13H23FN2O2 B1484957 Tert-butyl 3-(aminomethyl)-3-fluoro-8-azabicyclo[3.2.1]octane-8-carboxylate CAS No. 2097968-01-7

Tert-butyl 3-(aminomethyl)-3-fluoro-8-azabicyclo[3.2.1]octane-8-carboxylate

Cat. No. B1484957
M. Wt: 258.33 g/mol
InChI Key: JDQNWZLUUAPELM-UHFFFAOYSA-N
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Description

“Tert-butyl 3-(aminomethyl)-3-fluoro-8-azabicyclo[3.2.1]octane-8-carboxylate” is a chemical compound with the molecular formula C13H24N2O2 . It is related to the family of tropane alkaloids, which display a wide array of interesting biological activities .


Synthesis Analysis

The synthesis of this compound and related structures has attracted attention from many research groups worldwide . Most approaches rely on the enantioselective construction of an acyclic starting material that contains all the required stereochemical information to allow the stereocontrolled formation of the bicyclic scaffold .


Molecular Structure Analysis

The molecular weight of this compound is 240.342 Da . The InChI code is 1S/C12H22N2O2/c1-12(2,3)16-11(15)14-9-4-5-10(14)7-8(13)6-9/h8-10H,4-7,13H2,1-3H3/t8-,9+,10+ .


Physical And Chemical Properties Analysis

This compound is a solid at room temperature . It has a density of 1.1±0.1 g/cm^3, a boiling point of 333.9±15.0 °C at 760 mmHg, and a vapor pressure of 0.0±0.7 mmHg at 25°C . The molar refractivity is 66.9±0.3 cm^3 .

Scientific Research Applications

Synthesis and Molecular Structure

Research on related compounds, such as tert-butyl 3-oxo-2-oxa-5-azabicyclo[2.2.2]octane-5-carboxylate , has focused on synthesis methods and molecular structure analysis. These studies often involve cyclic amino acid esters, highlighting the intricacies of synthesizing bicyclic structures and analyzing their molecular configurations through techniques like NMR spectroscopy and X-ray diffraction analysis (Moriguchi et al., 2014).

Chemical Reactivity and Applications

Further research explores the reactivity of these compounds, particularly in the context of creating complex molecular scaffolds for drug development. For example, the asymmetric synthesis of tropane alkaloids showcases the utility of related bicyclic structures in synthesizing bioactive molecules with potential therapeutic applications (Brock et al., 2012).

Combinatorial Chemistry

Studies on the combinatorial synthesis of benztropine analogues demonstrate how derivatives of similar bicyclic compounds are used to explore a wide array of molecular variations. This approach aids in identifying molecules with desirable biological activities, such as monoamine transporter inhibition, which is crucial for developing treatments for neurological disorders (Pedersen et al., 2004).

Constrained Peptidomimetics

The creation of constrained peptidomimetics highlights another application area. By synthesizing bicyclic amino acids, researchers can create molecules that mimic the structure and function of peptides. These compounds are valuable for understanding peptide interactions and developing peptide-based therapeutics with improved stability and efficacy (Mandal et al., 2005).

Safety And Hazards

This compound is classified as Acute Tox. 3 Oral according to the Globally Harmonized System of Classification and Labelling of Chemicals (GHS) . It is harmful by inhalation, in contact with skin, and if swallowed .

properties

IUPAC Name

tert-butyl 3-(aminomethyl)-3-fluoro-8-azabicyclo[3.2.1]octane-8-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H23FN2O2/c1-12(2,3)18-11(17)16-9-4-5-10(16)7-13(14,6-9)8-15/h9-10H,4-8,15H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JDQNWZLUUAPELM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1C2CCC1CC(C2)(CN)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H23FN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

258.33 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Tert-butyl 3-(aminomethyl)-3-fluoro-8-azabicyclo[3.2.1]octane-8-carboxylate

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Tert-butyl 3-(aminomethyl)-3-fluoro-8-azabicyclo[3.2.1]octane-8-carboxylate
Reactant of Route 2
Tert-butyl 3-(aminomethyl)-3-fluoro-8-azabicyclo[3.2.1]octane-8-carboxylate
Reactant of Route 3
Tert-butyl 3-(aminomethyl)-3-fluoro-8-azabicyclo[3.2.1]octane-8-carboxylate
Reactant of Route 4
Tert-butyl 3-(aminomethyl)-3-fluoro-8-azabicyclo[3.2.1]octane-8-carboxylate
Reactant of Route 5
Tert-butyl 3-(aminomethyl)-3-fluoro-8-azabicyclo[3.2.1]octane-8-carboxylate
Reactant of Route 6
Tert-butyl 3-(aminomethyl)-3-fluoro-8-azabicyclo[3.2.1]octane-8-carboxylate

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